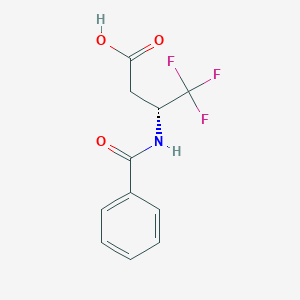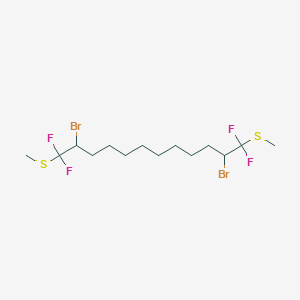
2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane is an organic compound characterized by the presence of bromine, fluorine, and sulfur atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane typically involves multi-step organic reactions. One common approach is the halogenation of a dodecane derivative, followed by the introduction of fluorine and sulfur groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atoms can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Elimination Reactions: Under certain conditions, elimination of halogens can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing bromine.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Applications De Recherche Scientifique
2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the sulfur atoms can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dibromotetrafluoroethane
- 1,2-Dibromo-3,4,5,6-tetrafluorobenzene
- 1,4-Dibromo-2,3,5,6-tetrafluorobenzene
Uniqueness
2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane is unique due to its extended carbon chain and the presence of both bromine and sulfur atoms
Propriétés
Numéro CAS |
823813-62-3 |
|---|---|
Formule moléculaire |
C14H24Br2F4S2 |
Poids moléculaire |
492.3 g/mol |
Nom IUPAC |
2,11-dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane |
InChI |
InChI=1S/C14H24Br2F4S2/c1-21-13(17,18)11(15)9-7-5-3-4-6-8-10-12(16)14(19,20)22-2/h11-12H,3-10H2,1-2H3 |
Clé InChI |
MUXCGTXXELRVRC-UHFFFAOYSA-N |
SMILES canonique |
CSC(C(CCCCCCCCC(C(F)(F)SC)Br)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one](/img/structure/B14207566.png)
![N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207567.png)
![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)

![2-{[4-(Dimethylamino)phenyl]ethynyl}-3-ethynylpent-2-en-4-ynenitrile](/img/structure/B14207587.png)
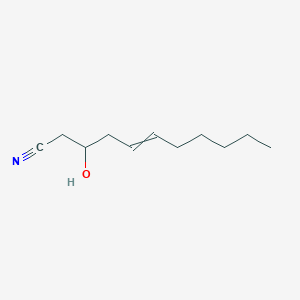
![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
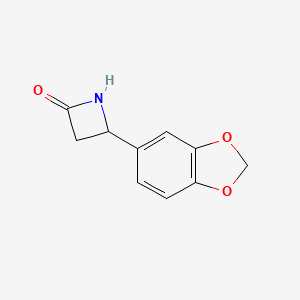
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
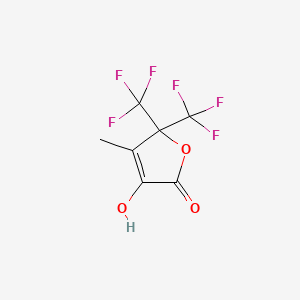

![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
